

Applications of 3,5-Dimethylisoxazole in Agrochemical Research: Application Notes and Protocols

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Compound of Interest

Compound Name: 3,5-Dimethylisoxazole

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Introduction

3,5-Dimethylisoxazole is a five-membered heterocyclic compound that serves as a versatile scaffold in the development of novel agrochemicals. Its derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes on the use of **3,5-dimethylisoxazole** in agrochemical research, summarizing key quantitative data and providing experimental protocols for the synthesis and biological evaluation of its derivatives.

Fungicidal Applications

Derivatives of **3,5-dimethylisoxazole** have shown promising activity against a range of phytopathogenic fungi. The isoxazole ring is a key pharmacophore in several commercial fungicides, and novel derivatives continue to be explored for their potential to manage fungal diseases in crops.

Quantitative Fungicidal Activity Data

The following table summarizes the in vitro fungicidal activity (EC50 values) of various isoxazole derivatives against common plant pathogens.

Compound ID	Fungal Species	EC50 (µg/mL)	Reference
Isoxazole Derivative A	Botrytis cinerea	15.2	[1]
Colletotrichum gloeosporioides	22.8		
Fusarium oxysporum	18.5		
5-(2-chlorophenyl) isoxazole (5n)	Rhizoctonia solani	4.43	[2]
5-(2,4-dichloro-2-hydroxyphenyl) isoxazole (5p)	Fusarium fujikuroi	6.7	[2]
Isoxazolol pyrazole carboxylate 7ai	Rhizoctonia solani	0.37	[3]
Alternaria porri	2.24	[3]	
Marssonina coronaria	3.21	[3]	

Experimental Protocol: In Vitro Fungicidal Bioassay (Agar Dilution Method)

This protocol describes a standard method for evaluating the fungicidal activity of **3,5-dimethylisoxazole** derivatives against mycelial growth of phytopathogenic fungi.[4][5][6][7]

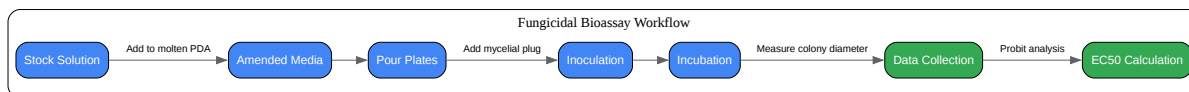
Materials:

- Potato Dextrose Agar (PDA) medium
- Test compounds (**3,5-dimethylisoxazole** derivatives)
- Dimethyl sulfoxide (DMSO)
- Sterile Petri dishes (90 mm)
- Cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

- Sterile cork borer (5 mm diameter)
- Incubator

Procedure:

- Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a concentration of 10 mg/mL.
- Preparation of Amended Media: Autoclave the PDA medium and cool it to 50-55°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO without the test compound.
- Pouring Plates: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
- Inoculation: Place a 5 mm mycelial plug, taken from the edge of a 7-day-old culture of the target fungus, at the center of each PDA plate.
- Incubation: Incubate the plates at $25 \pm 2^\circ\text{C}$ in the dark.
- Data Collection: Measure the colony diameter (in mm) in two perpendicular directions when the fungal growth in the control plate has reached the edge of the dish.
- Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: $\text{Inhibition (\%)} = [(dc - dt) / dc] \times 100$ where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treated group.
- EC50 Determination: The EC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, is determined by probit analysis of the inhibition data.



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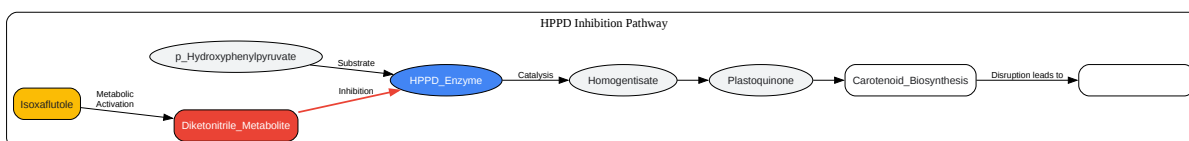
Caption: Workflow for the in vitro fungicidal bioassay.

Herbicidal Applications

Certain **3,5-dimethylisoxazole** derivatives, notably isoxaflutole, act as potent herbicides. These compounds typically function as pro-herbicides, being converted in plants and soil to an active form that inhibits essential enzyme systems.

Mechanism of Action: HPPD Inhibition

A key herbicidal mechanism of action for isoxazole derivatives is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Isoxaflutole, for instance, is converted to a diketonitrile derivative within the plant.[8][9] This active metabolite is a potent inhibitor of the HPPD enzyme, which is crucial for the biosynthesis of plastoquinone and, consequently, carotenoids. Inhibition of this pathway leads to the characteristic bleaching symptoms in susceptible weeds.[8]



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Caption: Mechanism of HPPD inhibition by Isoxaflutole.

Quantitative Herbicidal Activity Data

The following table presents the herbicidal activity (IC50 values) of isoxaflutole's active metabolite and pre-emergence activity of a related derivative.

Compound	Target/Weed Species	Bioassay Type	IC50/Activity	Reference
Diketonnitrile of Isoxaflutole	Carrot HPPD	Enzyme Inhibition	-	[8]
Pyroxasulfone	Echinochloa crus-galli	Pre-emergence	Excellent control at 250 g a.i./ha	[10][11]
Amaranthus retroflexus	Pre-emergence	Excellent control at 250 g a.i./ha	[10]	

Experimental Protocol: Pre-emergence Herbicidal Bioassay

This protocol describes a whole-plant bioassay to evaluate the pre-emergence herbicidal activity of **3,5-dimethylisoxazole** derivatives.[12][13][14][15]

Materials:

- Pots or trays filled with a standardized soil mix
- Seeds of target weed species (e.g., *Amaranthus retroflexus*, *Echinochloa crus-galli*)
- Test compounds formulated as a sprayable solution
- Greenhouse or growth chamber with controlled environmental conditions
- Spraying equipment calibrated for uniform application

Procedure:

- **Potting and Seeding:** Fill pots or trays with soil mix and sow a predetermined number of seeds of the target weed species at a uniform depth.
- **Herbicide Application:** Prepare a series of dilutions of the test compound. Apply the herbicide solutions evenly to the soil surface immediately after sowing. A control group should be treated with the solvent carrier only.
- **Watering:** Water the pots from the top to incorporate the herbicide into the upper soil layer.
- **Incubation:** Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
- **Phytotoxicity Assessment:** After a set period (e.g., 14-21 days), visually assess the phytotoxicity on a scale of 0 to 100%, where 0 represents no injury and 100 represents complete kill.
- **Biomass Measurement:** Harvest the above-ground plant material, dry it in an oven at 70°C for 48 hours, and record the dry weight.
- **Data Analysis:** Calculate the percent inhibition of growth compared to the untreated control. The GR50 (the dose required to reduce plant growth by 50%) can be determined by regression analysis.

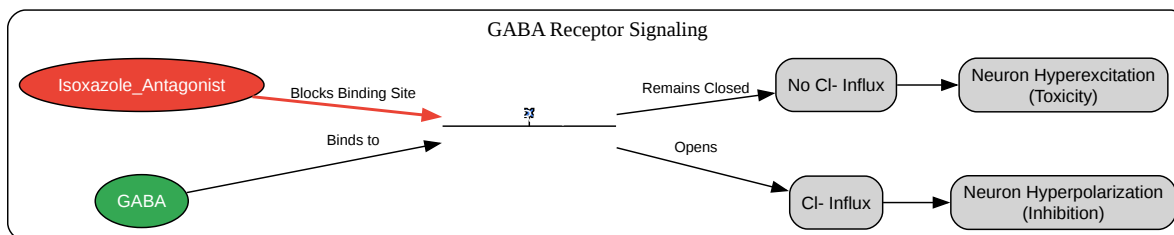
Insecticidal Applications

Derivatives of **3,5-dimethylisoxazole** have shown significant insecticidal activity, particularly as antagonists of the insect gamma-aminobutyric acid (GABA) receptor. This mode of action provides an alternative to insecticides that target other sites, which is important for managing insecticide resistance.

Mechanism of Action: GABA Receptor Antagonism

Isoxazole-based insecticides can act as competitive or non-competitive antagonists of the insect GABA receptor, an important ligand-gated ion channel in the insect central nervous system.^{[16][17]} By binding to the receptor, these compounds block the inhibitory

neurotransmitter GABA from binding, leading to hyperexcitation of the nervous system and eventual death of the insect.



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Caption: GABA receptor antagonism by isoxazole derivatives.

Quantitative Insecticidal Activity Data

The following table summarizes the insecticidal activity (LD50 and LC50 values) of various isoxazole derivatives against different insect pests.

Compound ID	Insect Species	Bioassay Type	LD50/LC50	Reference
4-(3-Biphenyl)-5-carbamoyl-3-isoxazolol	Musca domestica (housefly)	Topical Application	LD50: 5.6 nmol/fly	[5][16][17][18]
Compound 1a	Callosobruchus chinensis	-	LC50: 36 mg/L	[19]
Compound 1d	Callosobruchus chinensis	-	LC50: 110 mg/L	[19]
Compound 2c	Callosobruchus chinensis	-	LC50: 93 mg/L	[19]
Acylthiourea-isoxazoline 32	Plutella xylostella	-	LC50: 0.26 mg/L	[20]
Cyclopentanoperhydrophenanthrene 3-aryl-4,5-dihydroisoxazole-5-formate (Ij)	Aphis citricola	-	LD50: 0.041 μ g/nymph	[21]

Experimental Protocol: Systemic Insecticidal Bioassay for Aphids

This protocol outlines a method for assessing the systemic insecticidal activity of **3,5-dimethylisoxazole** derivatives against aphids.[18][22][23][24]

Materials:

- Potted host plants (e.g., fava bean, cabbage)
- Colony of aphids (e.g., Myzus persicae)
- Test compounds

- Acetone and a surfactant (e.g., Triton X-100)
- Micro-applicator or sprayer for soil drench application
- Cages to confine aphids on treated plants
- Stereomicroscope

Procedure:

- Plant Preparation: Grow host plants to a suitable size (e.g., 2-4 true leaves).
- Compound Application: Prepare a series of concentrations of the test compound in an acetone-water solution containing a surfactant. Apply a fixed volume of each concentration as a soil drench to the base of the potted plants. Control plants should be treated with the solvent mixture only.
- Systemic Uptake: Allow 24-48 hours for the plant to absorb and translocate the compound systemically.
- Aphid Infestation: Carefully transfer a known number of adult apterous aphids (e.g., 10-20) onto a leaf of each treated and control plant. Enclose the leaf with a small cage to confine the aphids.
- Mortality Assessment: After 48 and 72 hours, count the number of dead and live aphids on each leaf under a stereomicroscope. Aphids that are unable to move when prodded with a fine brush are considered dead.
- Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 value using probit analysis.

Conclusion

3,5-Dimethylisoxazole and its derivatives represent a valuable class of compounds in agrochemical research. Their diverse biological activities, coupled with the potential for synthetic modification to optimize efficacy and selectivity, make them attractive candidates for the development of new fungicides, herbicides, and insecticides. The protocols and data

presented in this document provide a foundation for researchers to explore the potential of this versatile heterocyclic scaffold in crop protection.

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